Pyrizinostatin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
146406-84-0 |
|---|---|
Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2,6,8-trimethyl-4a-(2-oxopropyl)-4H-pyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C11H15N5O4/c1-6(17)5-11-7(13-16(4)9(19)12-11)14(2)10(20)15(3)8(11)18/h5H2,1-4H3,(H,12,19) |
InChI Key |
HUZNODILVCXFIG-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C |
Synonyms |
2,4,4a,8-tetrahydro-2,6,8-trimethyl-4a-(2-oxopropyl)pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione pyrizinostatin |
Origin of Product |
United States |
The Chemical Compound: Pyrizinostatin
Isolation and Characterization of this compound
This compound was discovered and isolated from the culture broth of a Streptomyces species, designated as strain SA-2289. core.ac.ukbiotech-asia.orgbikaken.or.jp This discovery highlights the continued importance of screening microbial cultures for novel bioactive molecules. The isolation process typically involves chromatographic techniques to purify the compound from the complex mixture of metabolites present in the fermentation broth.
Chemical Structure of this compound
The chemical structure of this compound has been elucidated through spectroscopic methods. It is a heterocyclic compound with the molecular formula C11H15N5O4. The systematic name for this compound is 4a-acetonyl-2,6,8-trimethyl-4H-pyrimido[5,4-e] biotech-asia.orgCurrent time information in Bangalore, IN.wikigenes.orgtriazine-3,5,7-trione. A significant development in the chemistry of this compound was the report of a one-step synthesis of this compound from the antibiotic 2-methylfervenulone. nih.gov
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H15N5O4 |
| Molecular Weight | 281.27 g/mol |
| CAS Number | 146406-84-0 |
Research Findings on this compound
The primary biological activity identified for this compound is its role as an inhibitor of pyroglutamyl peptidase (PGP), also known as pyroglutamyl-peptidase I (PAPI). biotech-asia.orgbikaken.or.jp This enzyme is responsible for cleaving the N-terminal pyroglutamyl residue from peptides and proteins. dcu.ie The inhibition of PGP by this compound has been reported with an IC50 value of 21 μM. mdpi.com The inhibition of pyroglutamyl peptidase is a significant area of research due to the role of this enzyme in the metabolism of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LHRH). dcu.ie
Other natural products are also known to inhibit pyroglutamyl peptidase. For instance, Benarthin, another compound isolated from Streptomyces, is a competitive inhibitor of this enzyme.
Elucidation of Pyrizinostatin S Molecular Mechanism of Action
Target Enzyme: Pyroglutamyl Peptidase (PGP) Inhibition
The primary molecular target of Pyrizinostatin is Pyroglutamyl Peptidase (PGP), also known as Pyroglutamyl-Peptidase I. semanticscholar.orgbikaken.or.jpbiotech-asia.orgebi.ac.uk PGP is a cysteine peptidase responsible for cleaving the N-terminal pyroglutamyl residue from peptides and proteins. ebi.ac.uk this compound acts as an inhibitor of this enzyme, thereby disrupting its normal catalytic function. semanticscholar.orgbikaken.or.jpbiotech-asia.orgebi.ac.uk
Specificity of Pyroglutamyl Peptidase Inhibition
This compound is recognized as an inhibitor of Pyroglutamyl-Peptidase I (PGP-I). ebi.ac.uk This enzyme is distinct from another pyroglutamyl peptidase found in mammals, PGP-II, which is a metallopeptidase. ebi.ac.uk The available literature specifically identifies this compound as an inhibitor of PGP-I, highlighting its targeted action. ebi.ac.uk
Quantitative Biochemical Parameters of PGP Inhibition (e.g., IC50 values)
The inhibitory potency of this compound against Pyroglutamyl Peptidase has been quantified. The half-maximal inhibitory concentration (IC50) value for this compound's inhibition of PGP has been reported to be 21 µM. semanticscholar.orgmdpi.comresearchgate.net This value provides a standardized measure of the concentration of this compound required to reduce the activity of PGP by 50%.
Table 1: IC50 Value for this compound against PGP
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Pyroglutamyl Peptidase (PGP) | 21 semanticscholar.orgmdpi.comresearchgate.net |
Biochemical Pathways Modulated by Pyroglutamyl Peptidase Inhibition
The inhibition of Pyroglutamyl Peptidase by this compound has significant downstream effects on specific hormonal pathways due to the role of PGP in the metabolism of certain peptide hormones.
Interruption of Thyrotropin-Releasing Hormone Pathways
By inhibiting PGP, this compound can block the degradation of Thyrotropin-Releasing Hormone (TRH). semanticscholar.orgmdpi.com TRH, a tripeptide, plays a pivotal role in the hypothalamic-pituitary-thyroid axis by stimulating the release of thyroid-stimulating hormone (TSH) from the anterior pituitary. nih.govfrontiersin.orgnih.gov The catabolism of TRH is, in part, carried out by PGP-I. ebi.ac.uk Therefore, inhibition of PGP by this compound can lead to an interruption of the normal TRH signaling cascade. semanticscholar.orgmdpi.com
Influence on Luteinizing Hormone-Releasing Hormone Pathways
Similarly, this compound's inhibition of PGP can affect the Luteinizing Hormone-Releasing Hormone (LHRH) pathway. semanticscholar.orgmdpi.com LHRH, also known as gonadotropin-releasing hormone (GnRH), is a key regulator of the reproductive axis, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. nih.govfrontiersin.org PGP-I has been shown to release the N-terminal pyroglutamate (B8496135) from LHRH. ebi.ac.uk Consequently, by inhibiting PGP, this compound can interfere with the normal metabolism and signaling of LHRH. semanticscholar.orgmdpi.com
Broader Enzymatic Networks Affected by PGP Modulation
The influence of PGP extends beyond TRH and LHRH to other neuropeptides containing an N-terminal pyroglutamyl residue. Mammalian PGP-I has been demonstrated to act on neurotensin, bombesin, and leukopyrokinin. ebi.ac.uk While the direct impact of this compound on these specific neuropeptide pathways is less detailed in the provided context, its established role as a PGP inhibitor suggests a potential for broader effects on enzymatic networks involving these and other pyroglutamylated peptides. The intricate nature of enzymatic reaction networks, often involving cascades and interlocking pathways, means that the modulation of a single enzyme like PGP can have far-reaching consequences within cellular signaling. nih.gov
Biosynthesis of Pyrizinostatin in Producer Organisms
Genomic and Genetic Basis of Pyrizinostatin Biosynthesis in Streptomyces species
The blueprint for the synthesis of secondary metabolites like this compound is encoded within the genome of the producing organism. Streptomyces species are renowned for their large, linear chromosomes, which contain a multitude of biosynthetic gene clusters (BGCs). frontiersin.org These BGCs are contiguous sets of genes that collectively direct the assembly of a specific natural product. nih.gov While this compound is known to be produced by Streptomyces sp. strain SA228, the specific BGC responsible for its production has not yet been fully identified and characterized in the scientific literature. nih.gov
The production of secondary metabolites in Streptomyces is often tightly regulated and can be influenced by various culture conditions. nih.gov The expression of BGCs is controlled by a complex network of regulatory genes, which can be both pathway-specific, located within the cluster, and pleiotropic, affecting multiple pathways. nih.gov Understanding the genetic basis for this compound would involve sequencing the genome of the producing strain and using bioinformatic tools to identify the putative BGC.
Identification and Characterization of Biosynthetic Gene Clusters
The identification of BGCs is a cornerstone of natural product research. mdpi.com Modern genome mining approaches have revolutionized this process, allowing researchers to sift through vast amounts of genomic data to find novel BGCs. frontiersin.org For a compound like this compound, which possesses a unique pyrimido[5,4-e] nih.govnaturalproducts.netscispace.comtriazine core, its BGC would be expected to contain genes for enzymes capable of constructing this heterocyclic system. naturalproducts.netacs.org
Characterization of a BGC involves a combination of bioinformatic analysis and experimental validation. nih.gov Bioinformatic tools like antiSMASH can predict the boundaries of a BGC and annotate the functions of the genes within it based on homology to known enzymes. mdpi.com Experimental validation often involves inactivating a key gene within the predicted cluster and observing the resulting abolition of compound production. nih.gov Further characterization can be achieved by expressing the entire BGC in a heterologous host to confirm its role in producing the compound of interest. nih.gov To date, specific studies detailing the identification and functional characterization of the this compound BGC are not available.
Enzymology of this compound Biosynthesis: Role of Key Enzymes (e.g., PKS, NRPS)
The assembly of complex natural products is carried out by enzymatic machinery, most notably polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). mdpi.com These large, modular enzymes function as assembly lines, iteratively adding simple building blocks to a growing molecular chain. nih.govnih.gov PKS enzymes typically use acyl-CoA units like malonyl-CoA, while NRPS enzymes incorporate amino acids. nih.gov
Given the nitrogen-rich heterocyclic structure of this compound, its biosynthesis is unlikely to follow a canonical PKS or NRPS pathway. Instead, it is more likely assembled by a series of specialized, standalone enzymes. The biosynthesis of related heterocyclic compounds, such as toxoflavin, involves enzymes that catalyze unique cyclization and modification reactions. acs.org One study reported the one-step chemical synthesis of this compound from another antibiotic, 2-methylfervenulone, suggesting a potential biosynthetic link and the involvement of tailoring enzymes that modify a common precursor. jst.go.jp However, the specific enzymes—the synthetases, transferases, and tailoring enzymes—that construct the this compound molecule from primary metabolites have yet to be isolated and characterized. nih.gov
Metabolic and Pathway Engineering for Enhanced this compound Production
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to improve the production of a desired compound. nih.govamazon.com This field holds immense potential for increasing the yield of valuable natural products like this compound, which are often produced in small quantities by their native hosts. berkeley.edu
One powerful strategy in metabolic engineering is heterologous expression, which involves transferring the BGC from the native producer into a more tractable host organism. wikipedia.org Streptomyces species such as S. coelicolor or S. albus are often used as heterologous hosts due to their well-understood genetics and ability to produce a wide range of secondary metabolites. nih.gov Engineering these host strains by, for example, deleting competing BGCs can free up precursor molecules and cellular resources, thereby boosting the production of the target compound. nih.gov
The process involves cloning the entire this compound BGC into an expression vector, which is then introduced into the chosen host. nih.gov Optimization of fermentation conditions and further engineering of the host's primary metabolism to increase the supply of specific precursors are common subsequent steps to enhance yield. researchgate.net While this is a standard and effective approach, its application to this compound is contingent on the prior identification and cloning of its BGC.
Genetic manipulation of biosynthetic pathways can be used not only to increase yield but also to generate novel analogues of a natural product, a process often called combinatorial biosynthesis. nih.govwikipedia.org By altering the genes within the this compound BGC, it may be possible to create new derivatives with potentially improved or novel biological activities.
This can be achieved by inactivating genes responsible for specific tailoring steps (e.g., methylation or oxidation), leading to the accumulation of intermediate compounds. researchgate.net Alternatively, genes from other biosynthetic pathways can be introduced to add new chemical moieties to the this compound scaffold. pressbooks.pub The development of powerful gene editing tools like CRISPR/Cas9 has greatly simplified the process of making precise genetic modifications in Streptomyces. researchgate.net These genetic diversification strategies represent a promising future avenue for exploring the chemical space around this compound, pending the elucidation of its biosynthetic pathway. nih.gov
Synthetic Methodologies and Analogue Design for Pyrizinostatin
Chemical Synthesis Approaches to Pyrizinostatin
The chemical synthesis of this compound has been approached through various methodologies, with a notable one-step synthesis from a readily available antibiotic, 2-methylfervenulone. jst.go.jp This approach provides an efficient route to the core structure of this compound. jst.go.jp
An enantioselective synthesis of this compound has also been developed, highlighting the importance of stereochemistry in its biological activity. This method allows for the preparation of enantiospecifically pure this compound, which is crucial for detailed biological evaluation and understanding its interaction with the target enzyme. drugdesign.org
Design and Synthesis of this compound Analogues
The synthesis of this compound analogues has been a key strategy to investigate the structural requirements for its enzyme inhibitory activity. A straightforward approach has involved the reaction of 2-methylfervenulone with a variety of methyl ketones, leading to a series of this compound analogues in a single step. drugdesign.org This method has proven effective for generating a library of compounds with modifications to the side chain appended to the pyrizine ring system. drugdesign.org
The design of these analogues is predicated on exploring the impact of different substituents on the interaction with pyroglutamyl peptidase. By systematically varying the structure of the methyl ketone reactant, researchers have been able to introduce a range of different chemical functionalities into the analogue structures.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. researchgate.netresearchgate.net For this compound, these studies have been crucial in identifying the key structural features responsible for its inhibitory effect on pyroglutamyl peptidase.
Research has shown that the analogues synthesized from 2-methylfervenulone and various methyl ketones exhibit a range of inhibitory activities, with some demonstrating stronger inhibition of pyroglutamyl peptidase than this compound itself. drugdesign.org this compound has been reported to have an IC50 of 21 μM against pyroglutamyl peptidase (PGP). researchgate.net
The general structure of these analogues involves modifications at the side-chain attached to the triazine core. The variation in the R group, derived from the reacting methyl ketone, has a direct impact on the inhibitory potency.
Table 1: General Structure of this compound Analogues and their Reported Activity
| Compound | General Structure | R Group | Reported Activity vs. This compound |
| This compound | N/A | (CH₃)₂CH- | Baseline |
| Analogue 1 | N/A | Varied Alkyl/Aryl | Stronger Inhibition |
| Analogue 2 | N/A | Varied Alkyl/Aryl | Stronger Inhibition |
Note: Specific structures and quantitative IC50 values for the more potent analogues are not detailed in the readily available literature.
The findings indicate that the nature of the side chain is a critical determinant of inhibitory activity. Modifications that enhance the binding affinity of the analogue to the active site of pyroglutamyl peptidase result in increased potency.
The insights gained from SAR studies of this compound and its analogues contribute to the rational design of new and more effective pyroglutamyl peptidase inhibitors. The triazine scaffold present in this compound is a key structural motif that can be utilized in the design of novel inhibitors. nih.govedpsciences.org The development of inhibitors for metalloenzymes like pyroglutamyl peptidase often involves designing molecules that can interact with the metal ion in the active site. nih.gov
The rational design process for pyroglutamyl peptidase inhibitors often focuses on several key aspects:
Scaffold Hopping: Replacing the core scaffold with other heterocyclic systems while maintaining the key pharmacophoric features.
Side-Chain Optimization: Modifying the side chains to improve interactions with the enzyme's binding pockets.
Introduction of Specific Functional Groups: Incorporating groups that can form specific interactions, such as hydrogen bonds or coordinate with the active site metal ion.
For instance, the design of other pyroglutamyl peptidase II inhibitors has involved modifying peptide structures to enhance their stability and affinity. While not directly based on this compound, these studies highlight general principles, such as the importance of hydrogen bonding and hydrophobic interactions, that are applicable to the design of any inhibitor for this class of enzymes. The development of inhibitors with nanomolar potency has been achieved through such rational design approaches, demonstrating the potential for creating highly effective therapeutics.
Preclinical Research Paradigms for Pyrizinostatin and Analogues
In Vitro Studies on Pyroglutamyl Peptidase Inhibition Kinetics
In vitro kinetic studies have been fundamental in quantifying the inhibitory potency of Pyrizinostatin against its target enzyme, Pyroglutamyl Peptidase I (PGP-I). PGP-I is a cysteine peptidase that specifically cleaves the N-terminal pyroglutamyl (pGlu) residue from peptides and proteins. nih.govdcu.ie Its activity is crucial in the processing and degradation of various bioactive peptides, including Thyrotropin-Releasing Hormone (TRH). dcu.ie
This compound, isolated from a Streptomyces strain, has been identified as an inhibitor of PGP-I. doaj.org The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, the reported IC50 value against PGP is 21 µM. doaj.org Another measure of inhibitor potency is the inhibition constant (Ki), which reflects the intrinsic binding affinity of the inhibitor to the enzyme. A Ki value of 0.33 µM for this compound has also been reported. acs.org
The kinetic parameters of the enzyme itself, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide a baseline for understanding its efficiency. For instance, recombinant human PGP-I (also known as PAPI) exhibits Michaelis-Menten kinetics with a Km value of 0.132 ± 0.024 mM and a kcat of 2.68 ± 0.11 × 10⁻⁵ s⁻¹ when using the fluorogenic substrate pyroglutamyl 7-aminomethylcoumarin. nih.gov The inhibition by compounds like this compound is assessed by measuring the alteration of these kinetic parameters in its presence.
Cellular Target Engagement and Pathway Analysis in Model Systems
While direct cellular target engagement studies for this compound are not extensively detailed in the available literature, the known function of its target, PGP-I, allows for informed hypotheses about its effects in cellular models. Target engagement confirms that a compound interacts with its intended protein within a cellular environment, which is a critical step in drug discovery. researchgate.netmdpi.com
PGP-I is involved in the inactivation of biologically active peptides such as TRH and Luteinizing Hormone-Releasing Hormone (LHRH). dcu.ienih.gov Inhibition of PGP-I by specific inhibitors has been shown to significantly increase the content and release of TRH from cultured hypothalamic cells. dcu.ie Therefore, it can be inferred that this compound would engage PGP-I within relevant cells, leading to a modulation of the TRH signaling pathway. Pathway analysis, a method to interpret gene or protein lists in the context of biological pathways, would likely show an upregulation of pathways downstream of TRH receptor activation if cells were treated with this compound. nih.govbiorxiv.orgnih.gov
Furthermore, PGP-I is suggested to participate in the general intracellular catabolism of peptides. frontiersin.org By inhibiting this enzyme, this compound could potentially influence a variety of cellular processes that are regulated by peptide hormones and signaling molecules, extending its impact beyond TRH-related pathways. The use of modern techniques like the cellular thermal shift assay (CETSA) could be employed to definitively demonstrate the direct binding of this compound to PGP-I in intact cells and lysates. dokumen.pub
In Silico Modeling of this compound-Enzyme Interactions
In silico modeling, including molecular docking and molecular dynamics (MD) simulations, provides a powerful paradigm for visualizing and understanding the interactions between an inhibitor and its target enzyme at an atomic level. mdpi.comnih.govscholarsresearchlibrary.com Although specific in silico studies detailing the docking of this compound into the active site of PGP-I are not prominently available, the principles can be extrapolated from research on related enzymes and inhibitors.
A typical in silico approach would begin with obtaining a three-dimensional structure of human PGP-I. As the crystal structure of human PGP-I is available, homology modeling based on existing crystal structures of bacterial PGP-I (e.g., from Bacillus amyloliquefaciens) could also be used to create a reliable model. nih.govnih.gov The structure of this compound, a triazine derivative, would then be computationally docked into the active site of the PGP-I model. mdpi.comnih.gov
Studies on the bacterial enzyme have identified a hydrophobic binding pocket that accommodates the pyroglutamyl residue of the substrate. nih.gov This pocket is composed of key amino acid residues such as Phe-10, Phe-13, and Phe-142. nih.gov It is highly probable that the pyrizine ring of this compound would occupy this hydrophobic pocket, forming crucial interactions. Molecular dynamics simulations could then be employed to simulate the dynamic behavior of the this compound-PGP-I complex over time, assessing the stability of the binding and identifying key hydrogen bonds and hydrophobic interactions that contribute to the inhibitory mechanism. nih.govlongdom.org Such studies are essential for the rational design of more potent and selective analogues. nih.gov
Comparative Analysis with Other Known Enzyme Inhibitors of Pyroglutamyl Peptidase
The inhibitory profile of this compound can be better understood through comparative analysis with other known inhibitors of Pyroglutamyl Peptidase I. Several compounds, both natural and synthetic, have been identified as inhibitors of this enzyme.
Notable inhibitors of PGP-I include Benarthin, another natural product from Streptomyces, and synthetic compounds like iodoacetamide (B48618) and 2-pyrrolidone. nih.govnih.govdcu.ie Iodoacetamide is a general cysteine protease inhibitor that acts by alkylating the catalytic cysteine residue, leading to irreversible inhibition. nih.gov 2-pyrrolidone, a substrate analogue, acts as a reversible competitive inhibitor with a reported Ki of 50 µM for the human enzyme. nih.gov
A comparison of the IC50 and Ki values of these inhibitors highlights their relative potencies. For instance, the inhibition of guinea-pig brain PGP-I by 2-iodoacetamide is very potent, with 100% inhibition observed at a 5 µM concentration. nih.gov This contrasts with the micromolar IC50 value of this compound (21 µM). doaj.org Another class of inhibitors includes peptide aldehydes, such as the proteasome inhibitor Ada-Ahx3-L3VS, which has been shown to inhibit the pyroglutamyl peptidase activity of the proteasome. ebi.ac.uk
These comparative data are crucial for structure-activity relationship (SAR) studies and for selecting appropriate chemical scaffolds for the development of new, more effective PGP-I inhibitors for research and potential therapeutic applications.
*Against guinea-pig brain PGP-I. **Against recombinant human PGP-I.
Advanced Research Perspectives and Unexplored Areas
Discovery of Novel Pyrizinostatin-Related Compounds and Their Biological Activities
The exploration for new compounds related to this compound has led to innovative synthetic methodologies. Researchers have successfully developed a one-step synthesis process to create this compound analogs. researchgate.netresearchgate.net This method utilizes the antibiotic 2-methylfervenulone as a precursor, reacting it with a variety of methyl ketones to produce a range of this compound-related structures. researchgate.net
Crucially, these synthetic analogs have demonstrated enhanced biological effects. Studies have shown that the newly created analogs exhibit stronger enzyme-inhibiting activities than the original this compound molecule itself. researchgate.net This line of research is pivotal for clarifying structure-activity relationships and potentially developing more potent and selective lead compounds for new medicines. jst.go.jp The discovery of novel bioactive compounds, whether from natural sources like marine actinomycetes or through synthesis, remains a critical endeavor to address challenges such as drug-resistant pathogens. nih.govbiotech-asia.org
Table 1: this compound and Related Compounds This table is interactive. Click on the headers to sort the data.
| Compound Name | Precursor(s) | Key Research Finding |
|---|---|---|
| This compound | 2-Methylfervenulone | A known peptidase inhibitor. jst.go.jpnaturalproducts.net |
| This compound Analogs | 2-Methylfervenulone and various methyl ketones | Synthesized in one step; showed stronger enzyme inhibiting activities than this compound. researchgate.net |
Application of this compound as a Biochemical Probe for PGP Research
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide array of substances out of cells. mdpi.comtreatmentactiongroup.orgmdpi.com This protein is a key player in the phenomenon of multidrug resistance (MDR) in cancer, where it reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their efficacy. mdpi.comglobalresearchonline.net P-gp is also highly expressed at crucial biological barriers, such as the blood-brain barrier, where it limits drug penetration into the central nervous system. nih.gov
To investigate the function and inhibition of P-gp, researchers utilize various compounds as biochemical probes. These probes can be substrates (transported by P-gp), inhibitors, or modulators of its ATPase activity. nih.govnih.gov For instance, compounds like verapamil, cyclosporine, and the third-generation inhibitor tariquidar (B1662512) are well-documented modulators used in P-gp research to study its transport kinetics and the effects of its inhibition. nih.govnih.gov Fluorescent substrates such as Rhodamine 123 are also employed to functionally assess P-gp activity in cellular and subcellular preparations. nih.gov While this compound is known as a peptidase inhibitor, its specific application as a biochemical probe for P-gp research is not documented in available scientific literature.
Integration with Systems Biology for Comprehensive Mechanistic Understanding of PGP Regulation
Systems biology offers a holistic approach to unraveling complex biological processes by integrating diverse, large-scale datasets, including genomics, proteomics, and metabolomics. nih.govarxiv.org This methodology is increasingly applied to understand the intricate regulatory networks governing the expression and function of proteins like P-glycoprotein. researchgate.net The regulation of P-gp is multifaceted, involving transcriptional control, post-translational modifications, and protein trafficking, all of which can be influenced by cellular signaling pathways and stress conditions. mdpi.comnih.gov
By constructing and analyzing molecular networks, systems biology can elucidate how various factors, from microRNAs to signaling cascades like the PI3K-Akt pathway, collectively influence P-gp-mediated drug resistance. researchgate.net This comprehensive view allows for the identification of key regulatory nodes and potential targets for intervention. While this powerful approach provides a framework for understanding how a bioactive compound might modulate P-gp, the specific integration of systems biology to achieve a comprehensive mechanistic understanding of P-gp regulation by this compound has not been reported.
Future Directions in Synthetic Biology for this compound Derivatization and Pathway Exploration
Synthetic biology provides powerful tools to design and construct new biological parts, devices, and systems, offering immense potential for natural product research. irgc.orggenewiz.com Future exploration of this compound can leverage these approaches for derivatization and pathway discovery. One promising direction is the use of heterologous hosts, such as yeast or other fungi, to express and engineer the this compound biosynthetic pathway. nih.govfrontiersin.org This involves transferring the necessary genes into a tractable microbial chassis, which can be more easily manipulated and optimized for production. cardiff.ac.uk
Techniques like combinatorial biosynthesis, where genes from different pathways are mixed and matched, can be used to generate novel this compound derivatives. nih.gov Furthermore, genome mining of various microorganisms may reveal cryptic or undiscovered gene clusters related to this compound biosynthesis, providing new enzymes and genetic parts for pathway engineering. nih.gov By altering metabolic flux and using protein engineering to modify enzyme specificity, synthetic biology can create libraries of this compound analogs. google.comgoogle.com These new-to-nature compounds can then be screened for improved potency, novel biological activities, or enhanced pharmacological properties, significantly expanding the therapeutic potential of the this compound scaffold.
Q & A
Q. What is the molecular structure of Pyrizinostatin, and what experimental techniques were used for its elucidation?
this compound's structure was determined through a combination of high-resolution mass spectrometry (HRFAB-MS), infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) analysis, including DEPT and heteronuclear multiple-bond correlation (HMBC) experiments. X-ray crystallography confirmed the final structure, revealing a molecular formula of C₁₁H₁₅N₅O₄. Key features include four methyl groups, a quaternary carbon, and a pyrazine-derived core .
Table 1: Key Structural Data for this compound
| Technique | Observations/Results |
|---|---|
| HRFAB-MS | Molecular ion at m/z 281.1143 (C₁₁H₁₅N₅O₄) |
| IR Spectroscopy | Strong absorption at 1680 cm⁻¹ (amide bond) |
| ¹³C NMR | 11 resolved carbons, including sp² quaternary carbons |
| HMBC | Correlations confirming connectivity of methyl groups and pyrazine core |
| X-ray Diffraction | Crystallographic data confirming planar structure |
Q. What spectroscopic methods are essential for validating this compound’s purity and identity in synthetic batches?
Researchers should prioritize ¹H and ¹³C NMR to verify functional groups and connectivity, complemented by HRFAB-MS for molecular weight confirmation. IR spectroscopy is critical for detecting amide bonds (1680 cm⁻¹), while UV spectroscopy (λmax 280 nm in MeOH) provides additional validation of conjugated systems. For novel derivatives, X-ray crystallography remains the gold standard for structural confirmation .
Advanced Research Questions
Q. How can the PICOT framework be applied to design a study on this compound’s protease inhibition mechanisms?
Using the PICOT model:
- P (Population): Target enzymes (e.g., peptidases) or cellular models.
- I (Intervention): this compound exposure at varying concentrations.
- C (Comparison): Control groups with known protease inhibitors (e.g., leupeptin).
- O (Outcome): Quantitative inhibition rates (IC₅₀) or structural changes via crystallography.
- T (Time): Time-dependent enzyme activity assays (e.g., 0–24 hours). This framework ensures hypothesis-driven experimentation and comparability with existing literature .
Q. What strategies are effective for resolving contradictions in this compound’s reported bioactivity data across studies?
Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or enzyme isoforms. To address this:
- Replicate experiments using standardized protocols (e.g., fixed buffer systems).
- Cross-validate results with orthogonal methods (e.g., surface plasmon resonance vs. fluorometric assays).
- Perform meta-analyses to identify confounding variables (e.g., solvent effects on stability). Documenting all parameters in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) enhances reproducibility .
Q. How can the FINER criteria evaluate the feasibility of a study exploring this compound derivatives?
- Feasible: Assess synthetic accessibility (e.g., pyrazine functionalization routes).
- Interesting: Align with gaps in protease inhibition mechanisms.
- Novel: Focus on understudied derivatives (e.g., methyl-substituted analogs).
- Ethical: Adhere to biosafety protocols for handling bioactive compounds.
- Relevant: Link to therapeutic applications (e.g., antimicrobial resistance). Pilot studies using computational modeling (e.g., molecular docking) can pre-screen derivatives for further testing .
Q. What methodologies are recommended for analyzing this compound’s stability under varying storage conditions?
- Accelerated stability studies: Expose samples to elevated temperatures/humidity and monitor degradation via HPLC.
- Long-term stability: Store at -80°C, 4°C, and room temperature; assess monthly for 12 months.
- Spectroscopic tracking: Use UV-Vis to detect shifts in λmax indicative of structural changes. Document findings using FAIR (Findable, Accessible, Interoperable, Reusable) data principles to support collaborative research .
Methodological Guidelines
- For structural studies: Always combine NMR (¹H, ¹³C, HMBC) with crystallography to resolve ambiguities in stereochemistry .
- For bioactivity assays: Include positive/negative controls and report statistical significance (e.g., p-values, confidence intervals) .
- For data reporting: Follow journal-specific requirements (e.g., Beilstein Journal’s limit of five compounds per manuscript) to avoid desk rejection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
